

Application Notes & Protocols for 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

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Compound of Interest

Compound Name: 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Cat. No.: B1452047

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Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals initiating work with **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** (CAS 808740-52-5). While this compound is a versatile synthetic intermediate, its direct biological applications are not yet extensively documented.^[1] Therefore, this guide is structured as a strategic roadmap, moving from essential quality control to foundational synthetic transformations and culminating in proposed protocols for biological screening. The protocols herein are grounded in the established reactivity of the isoxazole and carbaldehyde functionalities, providing a robust starting point for discovery programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle integral to numerous therapeutic agents.^{[2][3]} Its unique electronic properties, arising from adjacent nitrogen and oxygen atoms, allow it to engage in hydrogen bonding and other non-covalent interactions with biological targets.^[2] This scaffold is found in FDA-approved drugs and serves as a versatile building block in the development of new agents targeting cancer, infectious diseases, inflammation, and neurological disorders.^{[4][5][6][7]}

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde incorporates three key features:

- The Isoxazole Core: A proven pharmacophore that often serves as a bioisosteric replacement for other functional groups, enhancing physicochemical properties.[8][9][10]
- The Carbaldehyde Group: A highly versatile chemical handle for elaboration into a diverse library of compounds through reactions like reductive amination and olefination.[1]
- The 2-Fluorophenyl Substituent: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through specific interactions with target proteins.

This guide will focus on leveraging the carbaldehyde's reactivity to generate novel derivatives for subsequent biological evaluation.

Characterization and Quality Control

Prior to use, the identity and purity of **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** must be rigorously confirmed. This is a non-negotiable step to ensure the validity and reproducibility of all subsequent experiments.

Parameter	Specification	Typical Value / Appearance
CAS Number	808740-52-5	N/A
Molecular Formula	C ₁₀ H ₆ FNO ₂	N/A
Molecular Weight	191.16 g/mol	N/A
Appearance	Solid	White small needles
Melting Point	73-79 °C	Conforms to specification
Purity (HPLC)	≥ 97%	Conforms to specification

Protocol 2.1: Certificate of Analysis Verification

- Visual Inspection: Confirm the physical appearance matches the supplier's description (e.g., "White small needles").[1]
- Review Supplier Data: Scrutinize the provided HPLC, ¹H-NMR, and Mass Spectrometry data. Ensure the molecular weight is confirmed by MS and the proton NMR spectrum is

consistent with the expected structure.

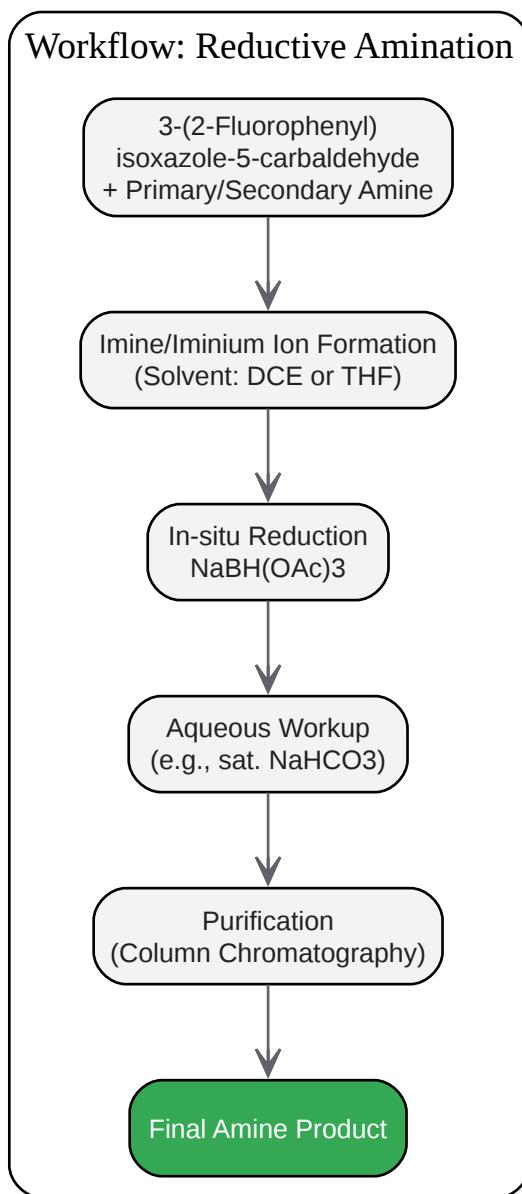
- Solubility Test (Small Scale): Before preparing stock solutions, test solubility in common laboratory solvents (e.g., DMSO, DMF, CH_2Cl_2 , EtOAc). For biological assays, DMSO is the preferred solvent for initial stock solutions.

Foundational Synthetic Transformations

The aldehyde functional group is a gateway for chemical diversification. Below are two robust, high-yield protocols for creating libraries of novel isoxazole derivatives.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.^{[11][12]} This one-pot procedure involves the formation of an intermediate imine, which is then reduced *in situ*. The following protocol uses sodium triacetoxyborohydride $[\text{NaBH}(\text{OAc})_3]$, a mild and selective reducing agent that tolerates a wide range of functional groups.^[11]



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Caption: Workflow for one-pot reductive amination.

Protocol 3.1: General Procedure for Reductive Amination

- Reaction Setup: To a solution of **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

- Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.[11]
- Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
- Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3) solution. Stir for 15 minutes.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.

Causality Note: The use of $\text{NaBH}(\text{OAc})_3$ is critical. It is less reactive than NaBH_4 and will not readily reduce the starting aldehyde, allowing the imine to form first. Its mild, non-basic nature prevents side reactions.[11]

Knoevenagel Condensation: Synthesis of α,β -Unsaturated Systems

The Knoevenagel condensation is a reaction between a carbonyl group and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a C=C double bond.[13][14] This reaction is fundamental for creating Michael acceptors and other conjugated systems that are common motifs in bioactive molecules.

Protocol 3.2: General Procedure for Knoevenagel Condensation

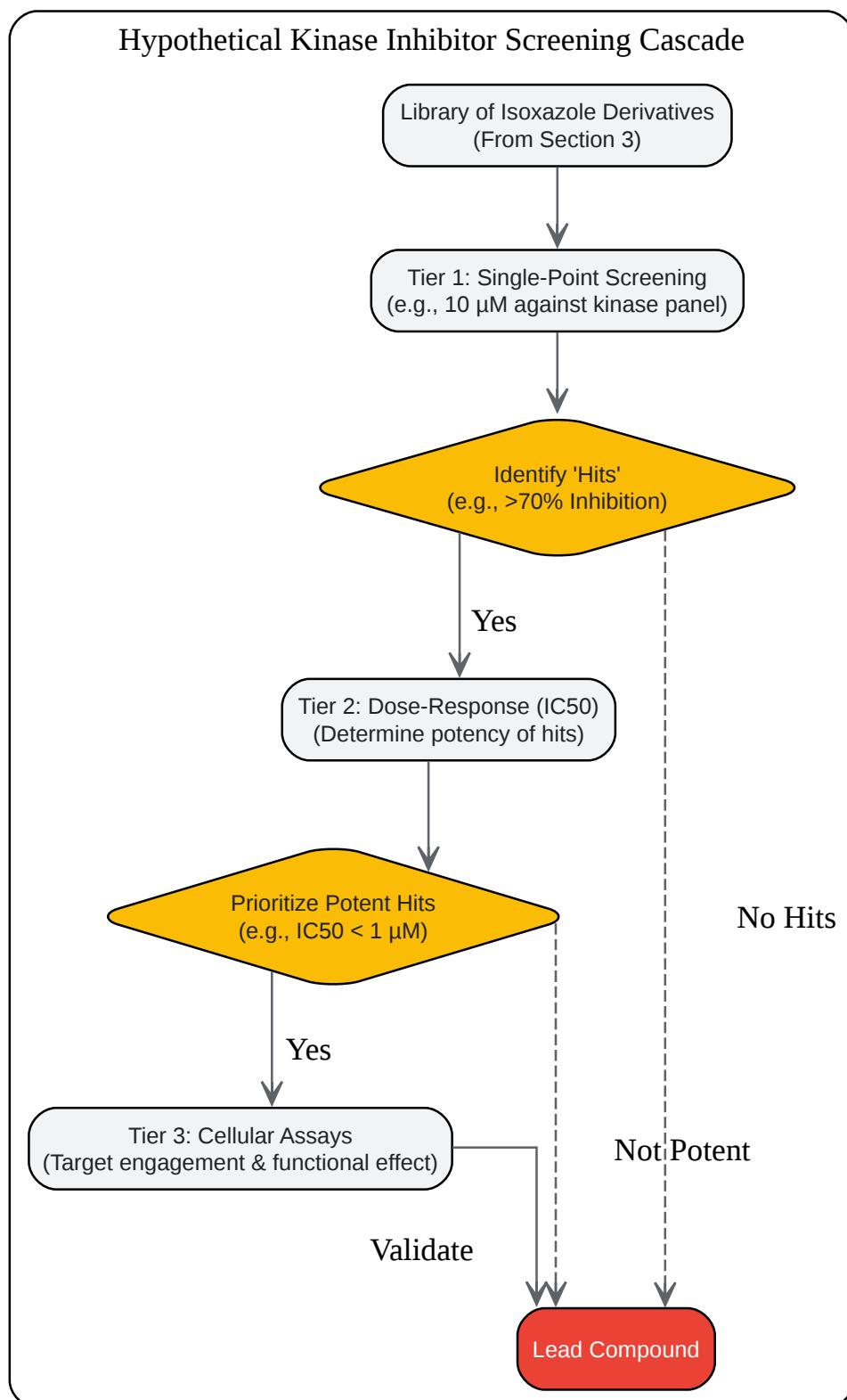
- Reaction Setup: In a round-bottom flask, dissolve **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or water.[15][16]

- Catalyst Addition: Add a catalytic amount of a mild base such as piperidine or ethylenediamine diacetate (EDDA) (0.1 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The product often precipitates from the reaction mixture upon formation. Monitor progress by TLC.
- Isolation: If a precipitate forms, cool the reaction to room temperature, and collect the solid product by filtration. Wash the solid with cold solvent (e.g., ethanol).
- Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture and purify the residue by recrystallization or flash column chromatography.

Causality Note: The base catalyst is required to deprotonate the active methylene compound, forming a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon.[13] The subsequent dehydration step is often spontaneous, driven by the formation of a stable conjugated system.

Proposed Application: Screening as a Kinase Inhibitor

The isoxazole scaffold is present in numerous kinase inhibitors.[6] Therefore, a logical first step in assessing the biological potential of novel derivatives of **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** is to screen them against a panel of protein kinases.[17][18] This section outlines a hypothetical, tiered approach to kinase inhibitor profiling.

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Caption: A tiered strategy for kinase inhibitor discovery.

Protocol 4.1: Tier 1 - Single-Point Kinase Panel Screen

- Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO. From this, create a 100 μ M intermediate plate.
- Assay Format: Utilize a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay using [γ -³³P]-ATP or a fluorescence-based assay.[19]
- Assay Conditions: Screen each compound at a final concentration of 10 μ M against a panel of diverse protein kinases (e.g., >100 kinases spanning different families).[20]
- Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A "hit" is typically defined as a compound that causes >70% inhibition of a kinase's activity.[20]

Protocol 4.2: Tier 2 - IC₅₀ Determination for Hits

- Compound Preparation: For each "hit" compound identified in Tier 1, perform a serial dilution in DMSO to create a 10-point concentration gradient (e.g., from 100 μ M down to 1 nM).
- Assay Procedure: Perform the same kinase assay as in Tier 1, but this time using the range of inhibitor concentrations.
- Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]

Trustworthiness Note: A compound is considered a promising starting point if it demonstrates a low micromolar or nanomolar IC₅₀ against its target kinase(s). This quantitative data is essential for building structure-activity relationships (SAR) and prioritizing compounds for further study.

Safety and Handling

Aromatic aldehydes require careful handling to minimize exposure.[22]

- Engineering Controls: Always handle **3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde** and its volatile derivatives inside a certified chemical fume hood to prevent inhalation of dust or

vapors.[23][24]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).[22]
- Handling: Avoid creating dust when weighing the solid. Keep containers tightly sealed when not in use. Use non-sparking tools if handling large quantities.[23][25]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[24][26]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[26]

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